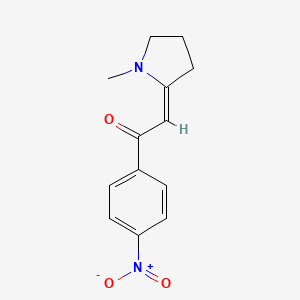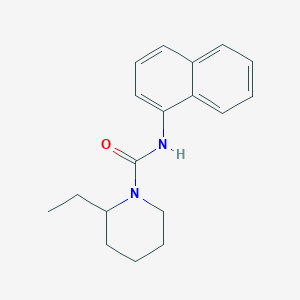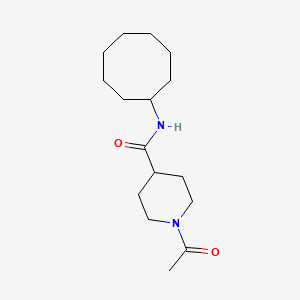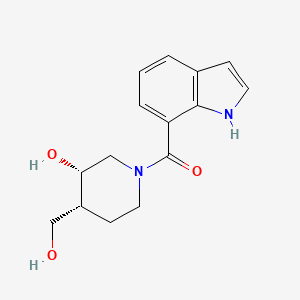
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that has been used recreationally and has been associated with adverse health effects.
Mecanismo De Acción
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone acts primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This results in an increase in the activity of the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been found to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased body temperature, decreased appetite, and increased motor activity. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in laboratory experiments to study its pharmacological effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has limitations as a research tool due to its potential for abuse and adverse health effects.
Direcciones Futuras
Future research on 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could focus on developing safer and more effective treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could also be used as a tool for studying the role of dopamine and norepinephrine in addiction and other psychiatric disorders. Additionally, further research could explore the potential of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone as a therapeutic agent for conditions such as pain and obesity.
Métodos De Síntesis
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is synthesized from piperonal and 2-bromopropiophenone through a reaction that involves condensation, reduction, and oxidation. The synthesis of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is complex and requires specialized equipment and knowledge in organic chemistry.
Aplicaciones Científicas De Investigación
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been shown to have affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Propiedades
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-2-3-12(14)9-13(16)10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXNRHHVYSFJG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)



![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)